SHP844

Allosteric inhibition SHP2 Crystal structure

SHP844 is the definitive site 2 allosteric SHP2 inhibitor, achieving durable pathway blockade via cooperative binding with site 1 agents. Supplied at ≥98% HPLC purity for target engagement studies, combination synergy screening, and drug-resistant cancer models.

Molecular Formula C29H24ClN5O6
Molecular Weight 574.0 g/mol
Cat. No. B15073157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP844
Molecular FormulaC29H24ClN5O6
Molecular Weight574.0 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCCC6C(=O)O)Cl
InChIInChI=1S/C29H24ClN5O6/c1-41-23-10-4-7-19(24(23)36)25-31-32-29-34(27(38)18-6-2-3-8-21(18)35(25)29)15-17-12-11-16(14-20(17)30)26(37)33-13-5-9-22(33)28(39)40/h2-4,6-8,10-12,14,22,36H,5,9,13,15H2,1H3,(H,39,40)/t22-/m0/s1
InChIKeySUGSJIDJUCFQEX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHP844 Compound Profile: Allosteric SHP2 Inhibitor with Site 2 Specificity


SHP844 (CAS 2222280-82-0) is a small-molecule allosteric inhibitor of the protein tyrosine phosphatase SHP2 (encoded by PTPN11). It binds to a distinct allosteric site (site 2) at the interface of the N-terminal SH2 and PTP domains, stabilizing the auto-inhibited conformation . Biochemical characterization reports an IC50 of 18.9 µM against full-length SHP2 (1-525) . The compound features a triazoloquinazolinone scaffold with a molecular weight of 573.98 g/mol and a purity specification of ≥98% (HPLC) .

Why SHP844 Cannot Be Substituted by Other SHP2 Inhibitors in Site-Specific Studies


SHP844 occupies a unique allosteric site (site 2) distinct from the tunnel-like pocket targeted by SHP099 and other site 1 inhibitors . This site 2 binding cleft—located at the N-SH2/PTP domain interface—is structurally and functionally separate from the catalytic site and site 1 . Consequently, inhibitors binding to site 1 (e.g., SHP099, TNO155) cannot recapitulate the specific conformational stabilization or the cooperative pharmacological effects observed when both sites are simultaneously engaged . Simple potency comparisons (e.g., using a more potent site 1 inhibitor) fail to account for SHP844's unique role in dual allosteric targeting strategies and its ability to suppress pathway rebound when combined with site 1 agents .

SHP844 Quantitative Differentiation Evidence Versus SHP099, SHP244, and Other SHP2 Inhibitors


Binding Site Differentiation: SHP844 Targets Allosteric Site 2, Not Site 1 or Catalytic Domain

SHP844 binds exclusively to a distinct allosteric site (site 2) located at the interface of the N-terminal SH2 and PTP domains of SHP2, as confirmed by X-ray crystallography at 2.42 Å resolution (PDB 6BMX) . In contrast, SHP099 and related site 1 inhibitors (e.g., TNO155) bind to a tunnel-like pocket formed by the confluence of the N-SH2, C-SH2, and PTP domains . This site 2 occupancy is preserved even when site 1 is simultaneously bound by SHP099, as demonstrated by the ternary complex structure (PDB 6BMY, 2.89 Å) .

Allosteric inhibition SHP2 Crystal structure Binding site specificity

Improved Potency Over Precursor SHP244: 3.2-Fold Increase in Full-Length SHP2 Inhibition

SHP844 is a structure-based derivative of the weak site 2 inhibitor SHP244. Biochemical assays using full-length SHP2 (1-525) demonstrate that SHP844 achieves an IC50 of 18.9 µM, representing a 3.2-fold improvement over SHP244's IC50 of 60 µM . This derivatization also conferred cellular activity: whereas SHP244 alone shows no significant effect on p-ERK levels, SHP844 downregulates the MAPK pathway marker DUSP6 mRNA in KYSE-520 cancer cells .

Structure-activity relationship SHP2 Biochemical assay Inhibitor optimization

Selectivity Over Catalytic Domain: >5-Fold Window Between Allosteric and Active-Site Inhibition

SHP844 exhibits clear selectivity for the allosteric mechanism over direct catalytic domain inhibition. Against the isolated SHP2 PTP domain (catalytic core), SHP844 shows an IC50 >100 µM, whereas its IC50 against full-length SHP2 is 18.9 µM . This >5-fold selectivity window confirms that SHP844 does not function as a competitive active-site inhibitor and instead relies on allosteric stabilization of the closed, auto-inhibited conformation .

Selectivity SHP2 Phosphatase assay Off-target

Cellular Pathway Engagement: DUSP6 mRNA Downregulation in KYSE-520 Esophageal Cancer Cells

In KYSE-520 esophageal cancer cells, SHP844 treatment leads to downregulation of DUSP6 mRNA, a well-established downstream marker of MAPK pathway activity . This cellular effect distinguishes SHP844 from the precursor SHP244, which fails to modulate p-ERK or DUSP6 levels when used alone . The observation confirms that the 3.2-fold biochemical potency improvement over SHP244 translates into measurable pathway modulation in a disease-relevant cell model .

MAPK pathway Cellular assay Pharmacodynamic marker SHP2

Cooperative Dual Allosteric Inhibition: SHP844 Enhances SHP099-Mediated Pathway Suppression

SHP844 exhibits cooperative pharmacological effects when combined with the site 1 allosteric inhibitor SHP099. Biochemical experiments show enhanced inhibition when both allosteric sites are simultaneously occupied, and cellular assays demonstrate that SHP844 enhances SHP099-mediated downregulation of the MAPK pharmacodynamic marker DUSP6 . Molecular dynamics simulations further reveal that dual occupancy stabilizes the auto-inhibited conformation more effectively than either inhibitor alone, with site 1 residues (THR108-TRP112) and site 2 residues (GLN79-GLN87) converging to lock the PTP domain in an inactive state .

Combination therapy Allosteric cooperativity SHP2 Drug resistance

Optimal Research Applications for SHP844 Based on Verified Differentiation Evidence


Dual Allosteric SHP2 Targeting in MAPK-Dependent Cancer Models

Researchers investigating SHP2-driven cancers (e.g., esophageal, lung, colorectal) can employ SHP844 in combination with site 1 inhibitors like SHP099 or TNO155 to achieve deeper and more durable MAPK pathway suppression. The cooperative binding mechanism validated by X-ray crystallography (PDB 6BMY) and cellular DUSP6 downregulation assays supports dual targeting as a strategy to overcome adaptive resistance and pathway reactivation.

Allosteric Site 2 Mechanism of Action Studies and Tool Compound Validation

SHP844 serves as a definitive tool for interrogating the biological consequences of site 2 allosteric occupancy. Its well-characterized binding mode (PDB 6BMX), biochemical selectivity profile (>5-fold over PTP domain), and ability to modulate DUSP6 mRNA in KYSE-520 cells make it suitable for target engagement studies, phosphoproteomics, and genetic knockdown/rescue experiments designed to dissect SHP2 scaffolding versus catalytic functions.

Structure-Based Drug Design and SAR Exploration Around Site 2

Medicinal chemistry programs focused on optimizing allosteric site 2 inhibitors can use SHP844 as a reference compound. The 3.2-fold potency improvement over SHP244 (IC50 18.9 µM vs. 60 µM) and the available co-crystal structure provide a validated starting point for further derivatization aimed at improving potency, selectivity, and pharmacokinetic properties while maintaining site 2 specificity.

Resistance Mechanism Studies in RTK/RAS/MAPK Pathway Cancers

In cancer models where resistance to site 1 SHP2 inhibitors emerges (e.g., via mutations or pathway reactivation), SHP844 can be used to test whether simultaneous site 2 engagement restores sensitivity. The evidence that SHP844 enhances SHP099-mediated pathway inhibition suggests utility in combination screening and in vivo xenograft studies examining efficacy and durability of response.

Technical Documentation Hub

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